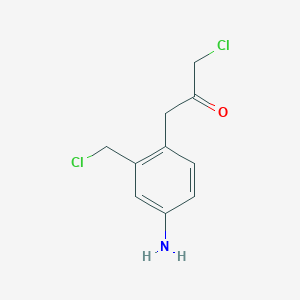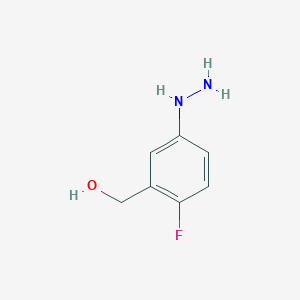
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds, which can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in optimizing the production process.
化学反応の分析
Types of Reactions
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the fluorinated groups.
Substitution: The aromatic ring allows for substitution reactions, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
科学的研究の応用
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, making it a valuable compound for studying fluorine-related effects in biological systems.
類似化合物との比較
Similar Compounds
- 1,2-Difluorobenzene
- 1,3-Difluorobenzene
- 1,4-Difluorobenzene
Uniqueness
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene is unique due to the presence of multiple fluorine atoms and a difluoromethoxy group, which impart distinct chemical properties and reactivity compared to other fluorinated aromatic compounds. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C8H5F5O |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
1-(difluoromethoxy)-2,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 |
InChIキー |
HDBVSJDMCOBEPZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CF)F)OC(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)


![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)






![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)

